4-Hydroxy-4'-nitrostilbene
Overview
Description
4-Hydroxy-4’-nitrostilbene is an organic compound belonging to the stilbene family. It is characterized by the presence of a hydroxyl group and a nitro group attached to the stilbene backbone. The molecular formula of 4-Hydroxy-4’-nitrostilbene is C14H11NO3, and it is known for its distinct yellow to orange crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4’-nitrostilbene typically involves the condensation of 4-nitrotoluene and 4-hydroxybenzaldehyde in the presence of a base such as pyrrolidine. The reaction is carried out under reflux conditions at temperatures ranging from 70 to 75°C for approximately 38 hours. The product is then purified using silica gel column chromatography and recrystallized from ethyl acetate .
Industrial Production Methods: Industrial production of 4-Hydroxy-4’-nitrostilbene follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-4’-hydroxystilbene.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Hydroxy-4’-nitrostilbene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-4’-nitrostilbene involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
4-Hydroxy-4’-nitrostilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with enhanced bioavailability.
Combretastatin A-4: A potent anticancer agent with vascular disrupting properties.
Uniqueness: 4-Hydroxy-4’-nitrostilbene is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other stilbene derivatives .
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQWIHJPIESQB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-83-6 | |
Record name | 4-Hydroxy-4'-nitrostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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